molecular formula C9H19NO B3090217 2-(1-Ethylpiperidin-4-yl)ethan-1-ol CAS No. 1208367-88-7

2-(1-Ethylpiperidin-4-yl)ethan-1-ol

Cat. No.: B3090217
CAS No.: 1208367-88-7
M. Wt: 157.25 g/mol
InChI Key: PXAVRWJOPPIPBN-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-4-yl)ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the ethan-1-ol moiety

Scientific Research Applications

2-(1-Ethylpiperidin-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Future Directions

Piperidines, including “2-(1-Ethyl-4-piperidinyl)ethanol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 1-ethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-ethylpiperidine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-50°C.

    Procedure: Ethylene oxide is slowly added to a solution of 1-ethylpiperidine in THF, and the mixture is stirred for several hours. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-ethylpiperidin-4-yl)ethanone.

    Reduction: Formation of 2-(1-ethylpiperidin-4-yl)ethanamine.

    Substitution: Formation of 2-(1-ethylpiperidin-4-yl)ethyl halides.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpiperidin-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-(1-Isopropylpiperidin-4-yl)ethan-1-ol: Contains an isopropyl group instead of an ethyl group.

    2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol: Contains a cyclopentyl group instead of an ethyl group.

Uniqueness

2-(1-Ethylpiperidin-4-yl)ethan-1-ol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAVRWJOPPIPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2-(4-piperidinyl)ethanol (1 g, 7.74 mmol) and potassium carbonate (2.67 g, 19.35 mmol) in dry DMF (10 ml) was added iodoethane (0.687 ml, 8.51 mmol). The reaction mixture was allowed to stir at room temperature for 18 hours. The solvent was partially removed in vacuo and the residue partitioned between water (20 ml) and ethyl acetate (20 ml). The aqueous was washed with further ethyl acetate and the combined organics dried (hydrophobic frit) and concentrated in vacuo to give the title compound as a mixture with residual DMF as a clear oil, 1.55 g
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0.687 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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